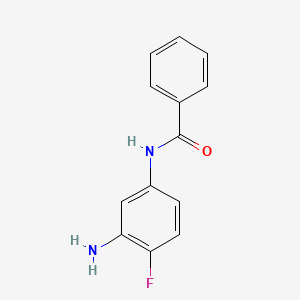

N-(3-Amino-4-fluorophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

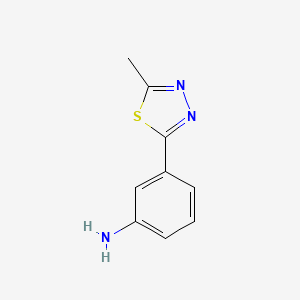

“N-(3-Amino-4-fluorophenyl)benzamide” is a chemical compound with the molecular formula C13H11FN2O . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of benzamides, including “N-(3-Amino-4-fluorophenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .

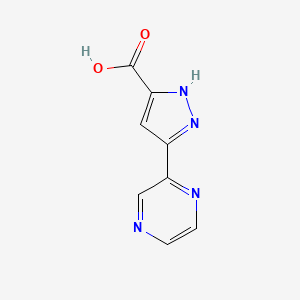

Molecular Structure Analysis

The molecular structure of “N-(3-Amino-4-fluorophenyl)benzamide” consists of a benzamide group attached to a fluorophenyl group via a nitrogen atom . The InChI code for this compound is 1S/C13H11FN2O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,15H2,(H,16,17) .

Physical And Chemical Properties Analysis

“N-(3-Amino-4-fluorophenyl)benzamide” is a solid substance at room temperature . It has a molecular weight of 230.24 g/mol .

Aplicaciones Científicas De Investigación

Discovery of Selective Met Kinase Inhibitors

N-(3-Amino-4-fluorophenyl)benzamide derivatives have been identified as potent and selective Met kinase inhibitors. Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides led to the discovery of a compound demonstrating complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, advancing into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

Crystal Structure and Polymorphism

The occurrence of concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl) benzamide, related to the disorder in the crystal structure, has been identified. This phenomenon is attributed to the disorder at the bridging atoms in the crystal structure, leading to identical molecular conformations despite the presence of polymorphism, influenced by N−H···O hydrogen bonds along with weak C−H···F and F···F interactions (Chopra & Row, 2008).

In Vivo Quantification of Serotonin 1A Receptors

A selective serotonin 1A (5-HT(1A)) molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, was used in conjunction with positron emission tomography (PET) for quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. This study found significant decreases in 5-HT(1A) receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients, correlating with worsening of clinical symptoms and decreased glucose utilization in the brains of these patients (Kepe et al., 2006).

Electrochemical Oxidation and Antioxidant Activity

The electrochemical oxidation of amino-substituted benzamide derivatives, which act as powerful antioxidants by scavenging free radicals, has been studied. This research highlights the importance of understanding the electrochemical oxidation mechanisms to grasp the free radical scavenging activity of antioxidants, providing insights into their potential applications in mitigating oxidative stress (Jovanović et al., 2020).

Antipathogenic Activity of Thiourea Derivatives

A study on acylthioureas, including N-(aryl-carbamothioyl)benzamides with fluorophenyl substituents, demonstrated significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their ability to grow in biofilms. This research indicates the potential of these derivatives for the development of novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Safety And Hazards

The safety data sheet for benzamide indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and use personal protective equipment as required .

Direcciones Futuras

The future directions for “N-(3-Amino-4-fluorophenyl)benzamide” could involve further exploration of its synthesis methods, chemical reactions, and potential pharmacological effects. As it is a crucial building block of many drug candidates , there is potential for it to be used in the development of new therapeutic agents.

Propiedades

IUPAC Name |

N-(3-amino-4-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-11-7-6-10(8-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDSPSVHSIFKEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401294789 |

Source

|

| Record name | N-(3-Amino-4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-fluorophenyl)benzamide | |

CAS RN |

866023-58-7 |

Source

|

| Record name | N-(3-Amino-4-fluorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866023-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Amino-4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1341107.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341115.png)

![2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1341118.png)